molecular formula C20H36N2 B14019455 2-Heptyl-6-nonylpyrazine CAS No. 16731-49-0

2-Heptyl-6-nonylpyrazine

Cat. No.: B14019455
CAS No.: 16731-49-0
M. Wt: 304.5 g/mol
InChI Key: GDMIFVPJBCEEMX-UHFFFAOYSA-N
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Description

2-Heptyl-6-nonylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-6-nonylpyrazine typically involves the reaction of appropriate alkyl halides with pyrazine derivatives under controlled conditions. One common method is the alkylation of pyrazine with heptyl and nonyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . The process typically involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Heptyl-6-nonylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alkyl-substituted pyrazines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkyl-substituted pyrazines.

    Substitution: Functionalized pyrazine derivatives.

Scientific Research Applications

2-Heptyl-6-nonylpyrazine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Heptyl-6-nonylpyrazine involves its interaction with specific molecular targets, such as bacterial quorum sensing receptors. The compound can modulate the expression of genes involved in bacterial communication and virulence . This makes it a potential candidate for the development of novel antibacterial agents that target quorum sensing pathways.

Comparison with Similar Compounds

    2-Heptyl-3-hydroxy-4(1H)-quinolone: Another quorum sensing molecule with similar alkyl chain length.

    2-Nonyl-3-hydroxy-4(1H)-quinolone: Shares structural similarities and is involved in similar biological processes.

Uniqueness: 2-Heptyl-6-nonylpyrazine is unique due to its specific alkyl chain arrangement, which imparts distinct chemical and biological properties. Its ability to modulate quorum sensing in bacteria sets it apart from other pyrazine derivatives and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

16731-49-0

Molecular Formula

C20H36N2

Molecular Weight

304.5 g/mol

IUPAC Name

2-heptyl-6-nonylpyrazine

InChI

InChI=1S/C20H36N2/c1-3-5-7-9-10-12-14-16-20-18-21-17-19(22-20)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

GDMIFVPJBCEEMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC(=CN=C1)CCCCCCC

Origin of Product

United States

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